
L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a t-butyl group at the alpha position and a benzyl ester at the gamma position, along with a hydrochloride salt. It is commonly used in organic synthesis and has applications in the pharmaceutical and chemical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride typically involves the esterification of L-glutamic acid. One common method includes the reaction of L-glutamic acid with t-butyl alcohol and benzyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The ester groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester bonds can be hydrolyzed to yield the corresponding acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Hydrolysis: Yields L-glutamic acid and the corresponding alcohols (t-butyl alcohol and benzyl alcohol).
Substitution: Forms various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of protein modifications and interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release L-glutamic acid, which can then participate in various biochemical pathways. The t-butyl and benzyl groups can also influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Glutamic acid gamma-tert-butyl ester alpha-amide hydrochloride
- L-Glutamic acid alpha-tert-butyl ester
- L-Glutamic acid gamma-benzyl ester
Uniqueness
L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride is unique due to the presence of both t-butyl and benzyl ester groups, which provide distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C16H24ClNO4 |
|---|---|
Poids moléculaire |
329.82 g/mol |
Nom IUPAC |
(2R)-2-amino-4-benzyl-2-tert-butylpentanedioic acid;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-15(2,3)16(17,14(20)21)10-12(13(18)19)9-11-7-5-4-6-8-11;/h4-8,12H,9-10,17H2,1-3H3,(H,18,19)(H,20,21);1H/t12?,16-;/m0./s1 |
Clé InChI |
SRTYZIHKVIHVKP-LDYGMWQQSA-N |
SMILES isomérique |
CC(C)(C)[C@](CC(CC1=CC=CC=C1)C(=O)O)(C(=O)O)N.Cl |
SMILES canonique |
CC(C)(C)C(CC(CC1=CC=CC=C1)C(=O)O)(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


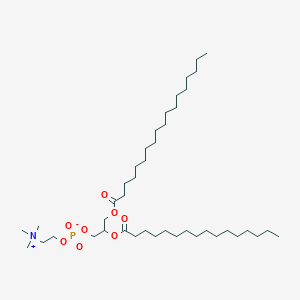
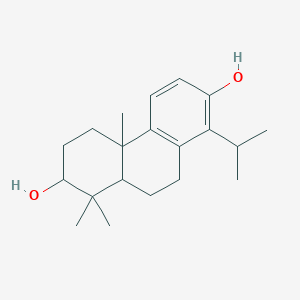
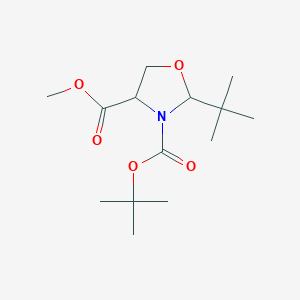
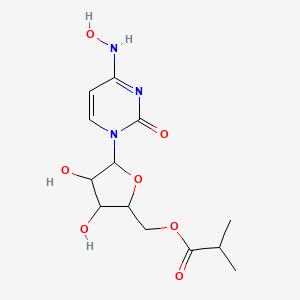
![1-[2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15285442.png)
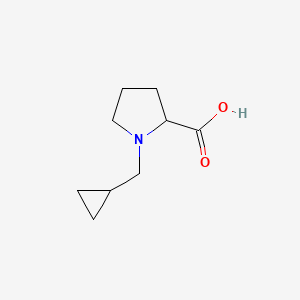
![D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B15285450.png)
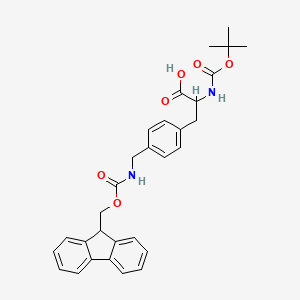
![2-[3-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B15285464.png)
![3-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B15285477.png)
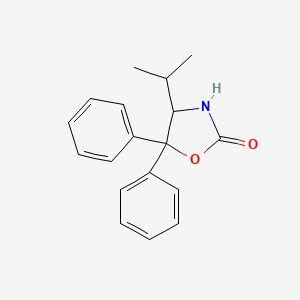
![5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid](/img/structure/B15285480.png)
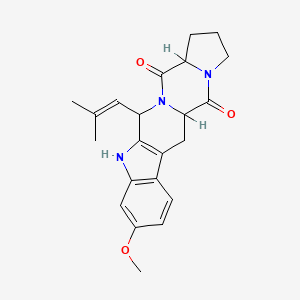
![2-[[2-[(2-acetamido-4-methylpentanoyl)amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-6-[(2,2,2-trifluoroacetyl)amino]hexanamide](/img/structure/B15285498.png)
